molecular formula C10H14F3NO3 B13175598 2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid

2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid

Cat. No.: B13175598
M. Wt: 253.22 g/mol
InChI Key: PAKKJFSZUSBMKI-UHFFFAOYSA-N
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Description

2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid is a synthetic organic compound with the molecular formula C10H14F3NO3 It is characterized by the presence of a piperidine ring substituted with dimethyl and trifluoroacetyl groups, as well as a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using suitable alkylating agents.

    Trifluoroacetylation: The trifluoroacetyl group is introduced through acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group of the trifluoroacetyl moiety, converting it to an alcohol.

    Substitution: The trifluoroacetyl group can be substituted with other acyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the trifluoroacetyl group.

    Substitution: Various acyl-substituted piperidine derivatives.

Scientific Research Applications

2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The piperidine ring provides a scaffold that can fit into binding pockets of proteins, enhancing the compound’s specificity and potency.

Comparison with Similar Compounds

    1-(Trifluoroacetyl)piperidine-4-carboxylic acid: Similar structure but lacks the dimethyl groups.

    2,6-Dimethylpiperidine-4-carboxylic acid: Similar structure but lacks the trifluoroacetyl group.

    N-Trifluoroacetylisonipecotic acid: Similar structure with variations in the piperidine ring substitution.

Uniqueness: 2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid is unique due to the combination of its trifluoroacetyl and dimethyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and as a probe in biological studies.

Properties

Molecular Formula

C10H14F3NO3

Molecular Weight

253.22 g/mol

IUPAC Name

2,6-dimethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C10H14F3NO3/c1-5-3-7(8(15)16)4-6(2)14(5)9(17)10(11,12)13/h5-7H,3-4H2,1-2H3,(H,15,16)

InChI Key

PAKKJFSZUSBMKI-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1C(=O)C(F)(F)F)C)C(=O)O

Origin of Product

United States

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